ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 6th position of the indole ring.
Hydroxylation: Addition of a hydroxyl group at the 5th position.
Methylation: Methylation of the nitrogen atom in the indole ring.
Piperazine Substitution: Attachment of the 4-methylpiperazin-1-ylmethyl group at the 4th position.
Phenylsulfanyl Substitution: Introduction of the phenylsulfanyl group at the 2nd position.
Esterification: Formation of the ethyl ester at the 3rd position.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the de-brominated indole derivative.
Substitution: Formation of various substituted indole derivatives.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate: Lacks the bromine atom at the 6th position.
Ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate: Lacks the phenylsulfanyl group at the 2nd position.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate: Lacks the piperazine group at the 4th position.
Uniqueness
The uniqueness of ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H30BrN3O3S |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H30BrN3O3S/c1-4-32-25(31)23-21(16-33-17-8-6-5-7-9-17)28(3)20-14-19(26)24(30)18(22(20)23)15-29-12-10-27(2)11-13-29/h5-9,14,30H,4,10-13,15-16H2,1-3H3 |
InChI Key |
SEEDMUGABJDEII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCN(CC3)C)O)Br)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.